molecular formula C14H12N4O6S B3002754 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 946313-14-0

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B3002754
CAS No.: 946313-14-0
M. Wt: 364.33
InChI Key: VCDRBKIMHDJCLF-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a sophisticated synthetic compound designed for medicinal chemistry and drug discovery research. It features a unique molecular architecture combining a 1,3,4-oxadiazole core linked to an isoxazole heterocycle and a (4-methoxyphenyl)sulfonyl)acetamide group. This specific combination of heterocyclic scaffolds and a sulfonamide moiety is of significant interest in the development of novel enzyme inhibitors and biological probes. The structural components of this molecule are frequently found in compounds with pronounced pharmacological potential. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability, making it a valuable scaffold for designing enzyme inhibitors . Similarly, the isoxazole moiety is a five-membered heterocycle commonly incorporated into bioactive molecules, influencing both the physicochemical properties and the binding affinity of lead compounds. Primary research applications for this compound are anticipated in the areas of oncology and anti-inflammatory drug discovery, based on the activity of closely related analogues. Compounds bearing similar N-aryl-sulfonamide motifs have been investigated as potent inhibitors of key enzymatic targets, such as Phosphatidylinositol 3-Kinase (PI3K), a critical target in cancer therapy . Furthermore, hybrid molecules containing 1,3,4-oxadiazole and other heterocycles have demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX), a enzyme involved in the inflammatory pathway . The presence of the sulfonyl group is particularly noteworthy, as it can act as a key pharmacophore that mimics the transition state or directly interacts with the active site of various hydrolytic enzymes. Researchers can utilize this chemical as a valuable building block for synthesizing more complex derivative libraries or as a reference standard in high-throughput screening campaigns to identify new biological activities. Its structure aligns with modern drug design principles, including the hybridization of pharmacophores to create multi-targeted agents or to enhance binding potency . This product is intended for research purposes only in a controlled laboratory environment. It is not certified for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6S/c1-22-9-2-4-10(5-3-9)25(20,21)8-12(19)16-14-18-17-13(23-14)11-6-7-15-24-11/h2-7H,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDRBKIMHDJCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The compound features a unique combination of functional groups, including:

  • Isoxazole ring
  • 1,3,4-Oxadiazole ring
  • Sulfonamide group

This structural diversity is thought to contribute to its biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the isoxazole ring through cyclization reactions involving hydroxylamine and suitable β-ketoesters.
  • Synthesis of the oxadiazole ring , often achieved by cyclization of hydrazine derivatives with carboxylic acids.
  • Coupling with the sulfonamide moiety , which may involve acetic anhydride and a suitable catalyst to attach the 4-methoxyphenyl group.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of these rings and functional groups .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:

CompoundAntimicrobial ActivityTarget Organisms
5aExcellentStaphylococcus aureus, Escherichia coli
5dModeratePseudomonas aeruginosa
5fHighVarious fungi

In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit specific cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways associated with apoptosis and proliferation. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)12.5Induction of apoptosis
HeLa (cervical cancer)15.0Inhibition of cell cycle progression

These findings indicate that this compound could serve as a lead compound in anticancer drug development .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various isoxazole-substituted derivatives and evaluated their antimicrobial properties. Compounds with similar structures to this compound showed promising results against multiple pathogens .
  • Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that modifications in the substituents on the oxadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole and oxadiazole rings, linked to a sulfonamide group. The general synthetic route for compounds of this class typically involves:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving hydroxyimoyl halides.
  • Oxadiazole Formation : Often synthesized via condensation reactions with hydrazine derivatives.
  • Final Coupling : The sulfonamide moiety is introduced through nucleophilic substitution reactions.

The synthesis process requires careful control of reaction conditions to optimize yield and purity, often employing advanced purification techniques like chromatography .

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with isoxazole and oxadiazole structures demonstrate effectiveness against various bacterial and fungal strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The mechanism of action may involve the inhibition of key enzymes associated with cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology.

Anti-inflammatory Effects

Compounds in this category have also been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, thus providing a basis for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Evaluation

A series of isoxazole-substituted 1,3,4-oxadiazol-2-yl acetamides were synthesized and evaluated for their antimicrobial activity. Compounds such as 5a , 5d , and 5f showed excellent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug development .

Case Study 2: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that certain derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties revealed that specific derivatives could effectively reduce pro-inflammatory cytokine production in macrophages. This suggests a promising avenue for treating inflammatory diseases through modulation of immune responses.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineEfficacy Level
5aAntimicrobialE. coliHigh
5dAntimicrobialS. aureusModerate
5fAntimicrobialCandida albicansHigh
Isoxazole DerivativeAnticancerMCF-7 (breast cancer)Significant inhibition
Oxadiazole DerivativeAnti-inflammatoryRAW 264.7 (macrophage)Reduced cytokine levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound 1,3,4-oxadiazole Isoxazol-5-yl, 4-methoxyphenylsulfonyl Under investigation (potential anticancer/antimicrobial)
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide (8g) 1,3,4-oxadiazole Piperidinyl, 4-methoxyphenylsulfonyl High yield (89%), solid-state stability (m.p. 104–106°C)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide 1,3,4-thiadiazole 4-Methoxyphenyl, benzothiazole 100% anticonvulsant efficacy in MES model
2-{[5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide (2b) 1,3,4-oxadiazole Benzofuran, 4-methoxyphenyl Potent antimicrobial activity
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) 1,3,4-oxadiazole Benzodioxol, tetrahydronaphthalene MMP-9 inhibition (anticancer activity against A549 and C6 cell lines)

Key Observations

  • Core Heterocycle Influence :

    • The 1,3,4-oxadiazole core (target compound) vs. 1,3,4-thiadiazole (): Thiadiazole derivatives exhibit enhanced anticonvulsant activity due to sulfur's electronegativity, whereas oxadiazoles are more metabolically stable .
    • Replacement of isoxazole with benzofuran () reduces steric hindrance, improving antimicrobial activity .
  • Substituent Effects :

    • The 4-methoxyphenylsulfonyl group in the target compound enhances solubility and target binding compared to the chlorophenyl group in 's antimicrobial derivatives .
    • Thioether linkages (e.g., compounds in ) improve MMP-9 inhibition, whereas sulfonyl groups (target compound) may favor kinase inhibition .
  • Synthetic Efficiency :

    • The target compound's synthesis requires precise sulfonylation steps, whereas S-alkylation (e.g., ) offers higher yields (70–89%) .

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